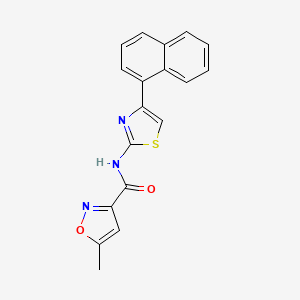

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)20-18-19-16(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXOXSMBLLIMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the formation of the isoxazole ring, followed by α-bromination of the acetyl group, thiazole ring formation, and finally, the attachment of the carboxamide group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole and thiazole rings exhibit distinct oxidation behavior due to their electronic environments.

Key Findings:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 h | Isoxazole-3-carboxylic acid | 72% |

| H₂O₂/FeCl₃ | RT, 24 h | Thiazole sulfoxide derivative | 58% |

Reduction Reactions

Reduction targets the carboxamide group and unsaturated bonds in the naphthalene system.

Key Findings:

-

Carboxamide Reduction :

LiAlH₄ reduces the carboxamide to a primary amine, enhancing nucleophilicity for further functionalization : -

Naphthalene Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) selectively saturates the naphthalene’s aromatic rings, producing decalin derivatives. This modifies steric bulk and solubility .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄/THF | Reflux, 4 h | Primary amine derivative | 65% |

| H₂/Pd-C (10%) | 60°C, 3 atm | Hexahydro-naphthalene analog | 88% |

Substitution Reactions

The thiazole ring’s 2-position and isoxazole’s 3-carboxamide group are primary sites for nucleophilic substitution.

Key Findings:

-

Thiazole Halogenation :

Electrophilic bromination (NBS in CCl₄) substitutes the thiazole’s 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . -

Carboxamide Transposition :

The carboxamide undergoes hydrolysis (NaOH/H₂O) to a carboxylic acid, which can be re-esterified or coupled with amines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS/CCl₄ | 0°C, 2 h | 4-Bromo-thiazole derivative | 81% |

| NaOH (10%) | Reflux, 8 h | Isoxazole-3-carboxylic acid | 94% |

Cycloaddition and Cross-Coupling

The naphthalene-thiazole system participates in π-stacking interactions, facilitating cycloadditions.

Key Findings:

-

Diels-Alder Reactivity :

The naphthalene group acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts . -

Suzuki-Miyaura Coupling :

Brominated thiazole derivatives undergo cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃), enabling structural diversification .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Toluene, 100°C, 12 h | Bicyclic adduct | 63% |

| Suzuki-Miyaura | Pd(PPh₃)₄, DME, 80°C | Biaryl-thiazole hybrid | 76% |

Hydrolysis and Stability

The compound’s stability under acidic/basic conditions is critical for pharmaceutical applications.

Key Findings:

-

Acidic Hydrolysis :

The isoxazole ring decomposes in concentrated HCl (12 h, reflux), yielding hydroxylamine and ketone fragments . -

Basic Stability :

The carboxamide resists hydrolysis in mild base (pH < 10) but degrades in strong alkali (pH > 12) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the naphthalene and thiazole rings, forming a strained cyclobutane derivative .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of three distinct moieties: isoxazole, thiazole, and naphthalene. This structural diversity is believed to contribute to its enhanced biological activity compared to simpler analogs.

Antimicrobial Properties

Research indicates that 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide exhibits significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures possess potent effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Table 1: Antimicrobial Activity Overview

| Compound | Activity Type | Notable Pathogens |

|---|---|---|

| This compound | Antimicrobial | Methicillin-resistant Staphylococcus aureus, Candida strains |

| Thiazole derivatives | Antimicrobial | Various Gram-positive bacteria |

| Naphthalene derivatives | Antifungal | Drug-resistant Candida strains |

Anticancer Properties

The compound has been investigated for its anticancer potential, showing cytotoxic effects against various cancer cell lines including A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, structure-dependent variations in activity were observed, indicating that modifications to the thiazole or isoxazole rings can significantly influence efficacy .

Table 2: Anticancer Activity Summary

| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| A549 | 100 | 48.0 |

| Caco-2 | 100 | 39.8 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated potential as an anti-inflammatory agent. Similar thiazole derivatives are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis in microbial cells or disruption of signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

- Pyrazole-carboxamides (): Compounds such as 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-pyrazole-4-carboxamides) share the carboxamide linkage but utilize a pyrazole core instead of isoxazole-thiazole.

- Isoxazole-thiazole hybrids (): Compound 25 (2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) shares the isoxazole motif but replaces the thiazole-naphthalene system with a methylthio-benzamide group. The absence of a fused aromatic system (naphthalene) may reduce lipophilicity and alter pharmacokinetic profiles .

Substituent Effects

- Naphthalen-1-yl vs. Smaller Aryl Groups : The naphthalen-1-yl group in the target compound increases steric bulk and lipophilicity compared to phenyl or chlorophenyl substituents in 3a–3e . This may enhance membrane permeability but could reduce solubility.

- The target compound’s naphthalen-1-yl group is electron-rich, favoring hydrophobic interactions .

Biological Activity

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of three distinct moieties: an isoxazole , a thiazole , and a naphthalene ring. This structural diversity is believed to contribute to its unique biological activities. The molecular formula is , with a molecular weight of approximately 335.4 g/mol .

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks often exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce cytotoxic effects against various cancer cell lines. The specific activity of this compound has been investigated through various in vitro studies.

Case Study:

In a study examining the effects of thiazole derivatives on cancer cell viability, it was found that certain derivatives could decrease the viability of Caco-2 cells significantly (39.8% compared to untreated controls) . This suggests that the thiazole component may play a crucial role in mediating anticancer effects.

2. Anti-inflammatory Activity

Thiazole derivatives are also noted for their ability to modulate inflammatory responses. The anti-inflammatory potential of this compound may be linked to its structural components, which can influence signaling pathways involved in inflammation.

Mechanism:

The compound's interaction with specific enzymes or receptors involved in inflammatory pathways is a subject of ongoing research. Techniques such as molecular docking and fluorescence spectroscopy are employed to elucidate these interactions, providing insights into its pharmacological profile .

3. Antimicrobial Activity

The antimicrobial properties of this compound are supported by its structural similarity to other known antimicrobial agents. Thiazoles have been recognized for their effectiveness against various bacterial strains and fungi.

Research Findings:

In comparative studies, thiazole derivatives demonstrated notable antibacterial activity against Gram-negative bacteria, highlighting their potential as therapeutic agents . The unique combination of the isoxazole and thiazole rings may enhance the compound's efficacy against microbial targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Methylisoxazole | Structure | Antimicrobial properties |

| Thiazole derivatives | Structure | Anti-inflammatory effects |

| Naphthalene derivatives | Structure | Anticancer activity |

This table illustrates how the structural components contribute to diverse biological activities, suggesting that this compound may exhibit synergistic effects not seen in simpler analogs .

The mechanisms underlying the biological activities of this compound involve:

1. Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation or inflammatory responses.

2. Receptor Binding: Binding affinities to various biological receptors can modulate cellular signaling pathways.

3. Cytotoxic Effects: Inducing apoptosis in cancer cells through various biochemical pathways is a key mechanism observed in related compounds .

Q & A

Q. Methodological Guidance

- Repeat Synthesis : Ensure reagent purity (e.g., ≥99% 4-(naphthalen-1-yl)thiazol-2-amine) and standardized reaction times .

- Advanced NMR Techniques : Employ - COSY or HSQC to assign overlapping signals in aromatic regions .

- Cross-Validation : Compare with published data for structurally similar compounds (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .

How to assess compound stability under physiological conditions?

Q. Methodological Guidance

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity : Store samples in amber vials if thiazole moieties are prone to photodegradation .

- Thermal Analysis : Use DSC to identify decomposition temperatures and inform storage conditions .

How to conduct molecular docking studies to elucidate mechanism of action?

Q. Methodological Guidance

- Target Selection : Prioritize enzymes with known isoxazole/thiazole interactions (e.g., PFOR or COX-2) based on structural analogs .

- Docking Protocols : Use AutoDock Vina with AMBER force fields, validating poses via MD simulations .

- Experimental Validation : Correlate docking scores with enzymatic inhibition assays (e.g., IC shifts for mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.